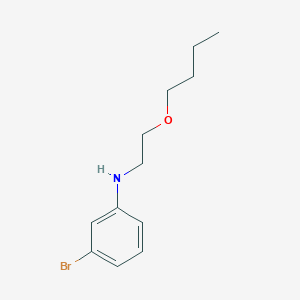

3-bromo-N-(2-butoxyethyl)aniline

Description

3-Bromo-N-(2-butoxyethyl)aniline is a substituted aniline derivative featuring a bromine atom at the meta position of the benzene ring and a 2-butoxyethyl group attached to the nitrogen atom. The 2-butoxyethyl substituent, a glycol ether moiety, is expected to enhance solubility in organic solvents and modulate electronic effects on the aromatic ring .

Properties

IUPAC Name |

3-bromo-N-(2-butoxyethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO/c1-2-3-8-15-9-7-14-12-6-4-5-11(13)10-12/h4-6,10,14H,2-3,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWNBYQDKMFESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCNC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Bromo-N-(2-butoxyethyl)aniline is a chemical compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by the presence of a bromine atom attached to an aniline structure, along with a butoxyethyl substituent. This configuration may influence its solubility and reactivity, which are critical for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The bromine atom may facilitate electrophilic reactions, while the butoxyethyl group can enhance lipophilicity, allowing better cell membrane penetration. These properties are essential for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of brominated anilines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including multidrug-resistant organisms.

- Minimum Inhibitory Concentration (MIC) : A study reported that related compounds demonstrated MIC values ranging from 6.25 mg/mL to 100 mg/mL against Salmonella Typhi and other pathogens, indicating strong antibacterial potential .

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| This compound | 6.25 | 12.5 |

| Related Compound A | 12.5 | 25 |

| Related Compound B | 25 | 50 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound's effects on normal human cells have been assessed to ensure that therapeutic doses do not adversely affect healthy tissues.

- IC50 Values : In vitro studies have shown varying IC50 values for different derivatives, with some exhibiting cytotoxic effects at concentrations as low as 1.469 µM .

Case Studies

- Antibacterial Efficacy Against XDR-S. Typhi : A study evaluated the antibacterial activity of synthesized compounds against extensively drug-resistant Salmonella Typhi. The results indicated that certain derivatives exhibited potent activity, suggesting that modifications in the aniline structure could enhance efficacy .

- Inhibition of Alkaline Phosphatase : The compound was also tested for its ability to inhibit alkaline phosphatase (ALP), an enzyme linked to various physiological processes. The most potent derivative showed an IC50 of 1.469 ± 0.02 µM, highlighting its potential as a therapeutic agent targeting enzymatic pathways .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Substituent Types and Molecular Weight

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 3-bromo-N-(4-nitrophenyl)aniline) deactivate the aromatic ring, reducing electrophilic substitution reactivity. In contrast, electron-donating groups like 2-butoxyethyl may enhance ring activation .

- Solubility : The 2-butoxyethyl group likely improves solubility in polar aprotic solvents (e.g., DMF, THF) compared to halogenated or nitro-substituted analogs .

Yield Comparison :

Reactivity in Cross-Coupling Reactions

The bromine atom on the aromatic ring enables participation in palladium-catalyzed reactions (e.g., Suzuki, Heck). Substituents on nitrogen influence reactivity:

- Electron-Withdrawing Groups (e.g., nitro) : Reduce electron density at the bromine site, slowing oxidative addition steps .

Example : 3-Bromo-N-(3-quinuclidinyl)aniline was used in Heck couplings to form C–C bonds, demonstrating compatibility with bulky substituents .

Crystallographic and Structural Insights

- Planarity and Hydrogen Bonding : Analogs like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit near-planar conformations (dihedral angle: 8.38°) due to extended π-conjugation. Centrosymmetric dimers form via N–H⋯O hydrogen bonds .

- Halogen Effects : Replacing chlorine with bromine in isostructural compounds minimally alters geometry but increases molecular weight and van der Waals interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.